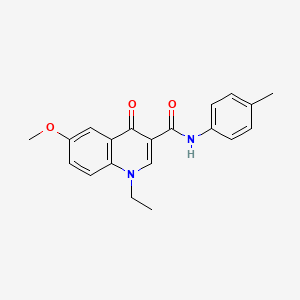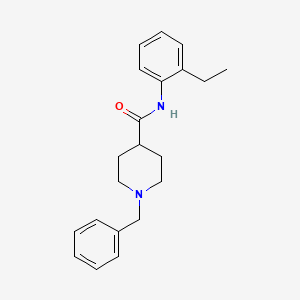![molecular formula C15H20N2O2 B5002711 1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole
Descripción general
Descripción
1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole, also known as AM-841, is a synthetic cannabinoid that has been studied for its potential medicinal properties. It belongs to the class of compounds known as CB2 receptor agonists, which interact with the CB2 receptors in the body's endocannabinoid system.
Aplicaciones Científicas De Investigación
1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole has been studied for its potential therapeutic uses, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of pain, and to reduce inflammation in a variety of contexts. Additionally, this compound has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the potential therapeutic uses of this compound.
Mecanismo De Acción
1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole acts as a CB2 receptor agonist, meaning that it binds to and activates the CB2 receptors in the body's endocannabinoid system. CB2 receptors are primarily found in immune cells, and are involved in regulating inflammation and immune function. Activation of CB2 receptors by this compound leads to a reduction in inflammation and pain, and may also have anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce levels of pro-inflammatory cytokines in animal models of inflammation, and to reduce pain sensitivity in models of neuropathic pain. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole has several advantages for use in lab experiments. It is a synthetic compound, meaning that it can be produced in large quantities with high purity. Additionally, its mechanism of action is well understood, making it a useful tool for studying the endocannabinoid system and its role in inflammation, pain, and cancer. However, there are also limitations to the use of this compound in lab experiments. Its effects may be specific to CB2 receptors, and may not accurately reflect the effects of other cannabinoids or endocannabinoids. Additionally, its effects may vary depending on the specific experimental model used.
Direcciones Futuras
There are several areas for future research on 1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole. One important area is the development of more specific CB2 receptor agonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, further research is needed to fully understand the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation. Finally, more research is needed to understand the potential anti-cancer properties of this compound, and how it may be used in combination with other therapies to treat cancer.
Propiedades
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-5-7-15(8-6-14)19-12-4-2-3-10-17-11-9-16-13-17/h5-9,11,13H,2-4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKVXNMDISMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002639.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5002645.png)
![7-(3-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002647.png)


![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B5002677.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)